N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(4-methylbenzyl)glycinamide
Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(4-methylbenzyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(4-methylbenzyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation: The formation of the glycinamide backbone involves the reaction of glycine derivatives with appropriate amines.
Substitution Reactions: The ethoxy and methylbenzyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process is scaled up from laboratory synthesis, ensuring that the reaction parameters are carefully controlled to maintain product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(4-methylbenzyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(4-methylbenzyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(3-methoxypropyl)glycinamide
Uniqueness
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(4-methylbenzyl)glycinamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-ethoxyanilino)-N-[(4-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-5-34-22-12-10-21(11-13-22)28(18-26(29)27-17-20-8-6-19(2)7-9-20)35(30,31)23-14-15-24(32-3)25(16-23)33-4/h6-16H,5,17-18H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWZFCPCNCIDBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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